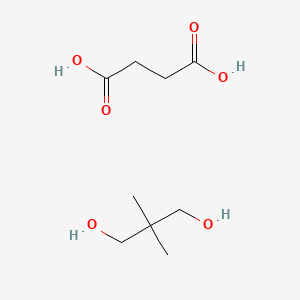

butanedioic acid;2,2-dimethylpropane-1,3-diol

描述

Butanedioic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a white crystalline solid that is highly soluble in water and other solvents. This compound is widely used in the production of polyesters, paints, lubricants, and plasticizers due to its stability and resistance to heat, light, and water .

作用机制

Action Environment

The action of PBS is heavily influenced by environmental factors. For instance, the rate of its degradation can be affected by factors such as temperature, humidity, and the presence of specific microorganisms. Furthermore, 2,2-Dimethyl-1,3-propanediol, one of the monomers of PBS, readily absorbs moisture on exposure to air , which could influence the stability and efficacy of PBS.

生化分析

Biochemical Properties

The biochemical properties of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not fully understood yet. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid . This process includes the esterification of succinic acid with methanol to yield dimethyl succinate, followed by hydrogenation to produce butanediol .

Cellular Effects

The cellular effects of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are currently not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Molecular Mechanism

The molecular mechanism of action of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not fully understood. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid .

Temporal Effects in Laboratory Settings

The temporal effects of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol in laboratory settings are not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Metabolic Pathways

The metabolic pathways involving Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not fully understood. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid .

Transport and Distribution

The transport and distribution of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol within cells and tissues are not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Subcellular Localization

The subcellular localization of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

准备方法

Synthetic Routes and Reaction Conditions

Neopentyl glycol is synthesized industrially through the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

Industrial Production Methods

The industrial production of neopentyl glycol involves the condensation of isobutyraldehyde with formaldehyde in the presence of an alkali catalyst at a temperature of 30-35°C and a pH of 9-11. The resulting hydroxypivaldehyde is then reduced to neopentyl glycol using excess formaldehyde under strong alkaline conditions. The reaction mixture is neutralized with formic acid, and the product is purified by distillation and crystallization .

化学反应分析

Types of Reactions

Neopentyl glycol undergoes various chemical reactions, including:

Oxidation: Neopentyl glycol can be oxidized to produce neopentyl glycol cyclic carbonate.

Reduction: The compound can be reduced to form neopentyl glycol diglycidyl ether.

Substitution: Neopentyl glycol can react with carboxylic acids to form esters, which are used as plasticizers and lubricants.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Esterification reactions often use carboxylic acids and acid catalysts.

Major Products

- Neopentyl glycol cyclic carbonate

- Neopentyl glycol diglycidyl ether

- Various esters used in plasticizers and lubricants

科学研究应用

Neopentyl glycol has a wide range of applications in scientific research:

- Chemistry : Used in the synthesis of polyesters, which are essential in the production of resins and coatings .

- Biology : Acts as a stabilizer for certain biological compounds and enzymes .

- Medicine : Utilized in the formulation of pharmaceutical products due to its stability and non-toxicity .

- Industry : Employed in the manufacture of paints, lubricants, and plasticizers, enhancing the stability and performance of these products .

相似化合物的比较

Similar Compounds

- Pentaerythritol

- Trimethylolethane

- Trimethylolpropane

Comparison

Neopentyl glycol is unique due to its high stability and resistance to heat, light, and water. Compared to similar compounds like pentaerythritol and trimethylolethane, neopentyl glycol offers superior performance in applications requiring long-term stability and resistance to environmental factors .

属性

IUPAC Name |

butanedioic acid;2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJJXHLTYJRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CO.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28257-92-3 | |

| Details | Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28257-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28257-92-3 | |

| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。